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Compound of Interest

Compound Name: 6-Bromo-5-methylpicolinic acid

Cat. No.: B596451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

synthetic applications of 6-bromo-5-methylpicolinic acid, a key building block in modern

medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Data
6-Bromo-5-methylpicolinic acid is a substituted pyridine derivative. Its chemical structure

incorporates a carboxylic acid, a methyl group, and a bromine atom, making it a versatile

scaffold for the synthesis of more complex molecules.

Property Value Citations

Molecular Formula C₇H₆BrNO₂ [1]

Molecular Weight 216.03 g/mol [1]

IUPAC Name
6-bromo-5-methylpyridine-2-

carboxylic acid

CAS Number 1211516-25-4 [1]
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6-Bromo-5-methylpicolinic acid and its derivatives serve as crucial intermediates in the

synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional

molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade

target proteins of interest, offering a powerful therapeutic modality.[3]

The pyridine core of 6-bromo-5-methylpicolinic acid is a common motif in biologically active

molecules.[1] The bromine atom is particularly important as it allows for various metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the attachment

of this fragment to a linker, which is a key component of a PROTAC molecule.[1] The carboxylic

acid group can be readily converted to an amide, providing another reactive handle for linker

attachment or for coupling to a ligand for an E3 ubiquitin ligase or the protein of interest.[1]

Mechanism of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between a target protein of

interest (POI) and an E3 ubiquitin ligase.[4][5] This proximity leads to the ubiquitination of the

POI, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule itself is not

degraded and can act catalytically to induce the degradation of multiple POI molecules.[5]
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PROTAC-mediated protein degradation pathway.

Synthetic Workflow: Application as a Building Block
The primary utility of 6-bromo-5-methylpicolinic acid in drug discovery is as a versatile

building block for constructing larger, more complex molecules like PROTACs. The following

diagram illustrates a generalized synthetic workflow where a derivative of 6-bromo-5-
methylpicolinic acid is incorporated into a PROTAC.
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Generalized workflow for PROTAC synthesis.

Experimental Protocols
While specific, detailed protocols for the synthesis of PROTACs are highly dependent on the

nature of the target protein and the chosen ligands, the following represents a generalized,

representative procedure for the key coupling steps involved in assembling a PROTAC using a

bromo-picolinic acid-derived building block. These steps are typically performed in a sequential

manner.

Protocol 1: Coupling of Bromo-Picolinic Acid Derivative to a Linker
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This step often involves a nucleophilic substitution or a cross-coupling reaction.

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the 6-
bromo-5-methylpicolinic acid derivative (1 equivalent) and the linker precursor (1.1-1.5

equivalents) in a suitable anhydrous solvent (e.g., DMF, DMSO).

Reagent Addition: Add the appropriate base (e.g., K₂CO₃, DIPEA, 2-3 equivalents) and, if

necessary, a catalyst (e.g., a palladium catalyst for cross-coupling reactions).

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from

room temperature to elevated temperatures, e.g., 60-100 °C) for a period of 2-24 hours.

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and

washing with water and brine. Dry the organic layer over an anhydrous drying agent (e.g.,

Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product

by flash column chromatography on silica gel.

Protocol 2: Amide Coupling of the Linker-Picolinamide Intermediate to a POI or E3 Ligase

Ligand

This is a common method for joining the fragments of a PROTAC.

Activation: Dissolve the ligand containing a carboxylic acid (1 equivalent) in an anhydrous

polar aprotic solvent (e.g., DMF). Add a peptide coupling agent (e.g., HATU, HOBt/EDC, 1.1-

1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture

at room temperature for 15-30 minutes to activate the carboxylic acid.

Coupling: Add a solution of the amine-functionalized linker-picolinamide intermediate (1-1.2

equivalents) to the activated carboxylic acid solution.

Reaction Conditions: Stir the reaction mixture at room temperature for 2-16 hours.

Monitoring: Monitor the reaction progress by LC-MS.
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Work-up and Purification: Upon completion, perform an aqueous work-up as described in

Protocol 1. Purify the crude PROTAC product by preparative reverse-phase high-

performance liquid chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the final PROTAC using analytical LC-MS

and Nuclear Magnetic Resonance (NMR) spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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